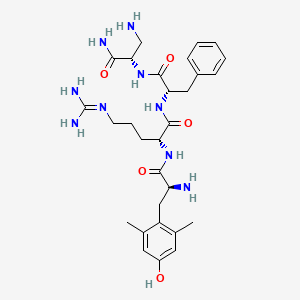![molecular formula C52H52N2 B15168252 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 650606-94-3](/img/structure/B15168252.png)
2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with three tetramethylbiphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate biphenyl derivatives with a pyrimidine precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
化学反応の分析
Types of Reactions
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the biphenyl rings.
科学的研究の応用
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and organic electronic devices.
作用機序
The mechanism of action of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
類似化合物との比較
Similar Compounds
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: A similar compound with a triazine core instead of pyrimidine.
2,4,6-Tris(2,3,5,6-tetramethylphenyl)pyrimidine: Similar structure but with phenyl groups instead of biphenyl.
Uniqueness
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine is unique due to its specific substitution pattern and the presence of tetramethylbiphenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and catalysis.
特性
CAS番号 |
650606-94-3 |
|---|---|
分子式 |
C52H52N2 |
分子量 |
705.0 g/mol |
IUPAC名 |
2,4,6-tris(2,3,5,6-tetramethyl-4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C52H52N2/c1-29-35(7)49(36(8)30(2)46(29)41-22-16-13-17-23-41)44-28-45(50-37(9)31(3)47(32(4)38(50)10)42-24-18-14-19-25-42)54-52(53-44)51-39(11)33(5)48(34(6)40(51)12)43-26-20-15-21-27-43/h13-28H,1-12H3 |
InChIキー |
MIODIXYQXZQJTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C)C3=CC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=C5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=C7)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)



![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)

![Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B15168220.png)
![1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B15168223.png)
![N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B15168225.png)
![5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15168236.png)
![Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B15168238.png)

